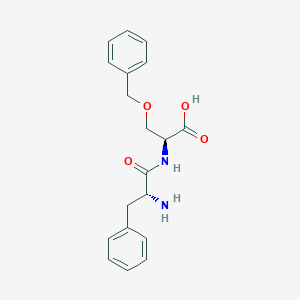
D-Phenylalanyl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-O-benzyl-L-serine is a chemical compound that belongs to the class of dipeptides It is composed of D-phenylalanine and O-benzyl-L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by coupling reactions. One common method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The reaction conditions often include the use of solvents like acetonitrile and water, with temperature control to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as asymmetric hydrogenation. This method allows for the production of substituted D-phenylalanine derivatives on a large scale, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
D-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include p-toluenesulfonyl chloride for benzylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
Applications De Recherche Scientifique
D-Phenylalanyl-O-benzyl-L-serine has several scientific research applications:
Mécanisme D'action
The mechanism of action of D-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in peptide synthesis, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to D-Phenylalanyl-O-benzyl-L-serine include:
L-Phenylalanine: An essential amino acid with various industrial applications.
O-Benzyl-L-serine: Used in peptide synthesis and as a building block for more complex molecules.
Uniqueness
This compound is unique due to its specific combination of D-phenylalanine and O-benzyl-L-serine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921933-65-5 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17+/m1/s1 |
Clé InChI |
NUZXBLCMNWJCSJ-SJORKVTESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


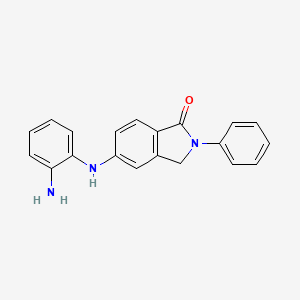

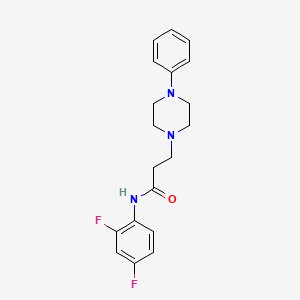
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
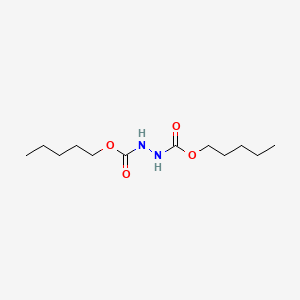
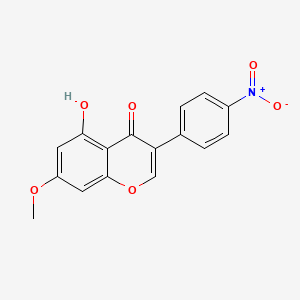

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
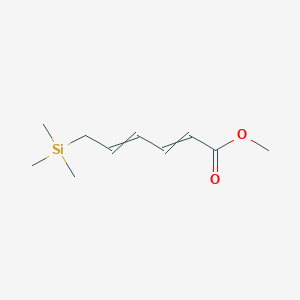
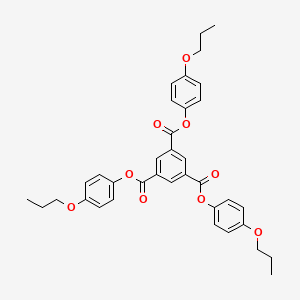
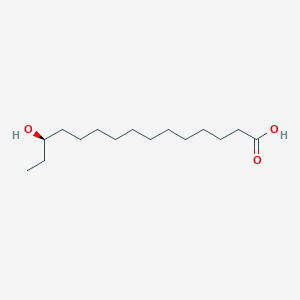
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

